molecular formula C13H24N2O2 B13981325 2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one

2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one

Cat. No.: B13981325
M. Wt: 240.34 g/mol
InChI Key: BJXFBPGLVXRVLL-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique spirocyclic structure, which is known for its rigidity and three-dimensional properties, making it a valuable scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction conditions often include the use of sodium hydride (NaH) and O-diphenylphosphorylhydroxylamine in dimethylformamide (DMF) at room temperature, followed by methanol ammonia in methanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve the use of high-throughput reactors and automated systems to control reaction conditions precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to create derivatives for further study .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • 8-oxa-2-azaspiro[4.5]decane
  • 2-oxa-7-azaspiro[4.4]nonane
  • 2,7-diazaspiro[4.5]decan-1-one

Uniqueness

Compared to similar compounds, 2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one stands out due to its unique spirocyclic structure, which imparts enhanced rigidity and three-dimensionality. This structural feature makes it particularly valuable in drug discovery, as it can improve the compound’s binding affinity and selectivity for its molecular targets .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

2-amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one

InChI

InChI=1S/C13H24N2O2/c1-10(2)11(14)12(16)15-6-3-13(9-15)4-7-17-8-5-13/h10-11H,3-9,14H2,1-2H3

InChI Key

BJXFBPGLVXRVLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC2(C1)CCOCC2)N

Origin of Product

United States

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